Menoxymycin A

Description

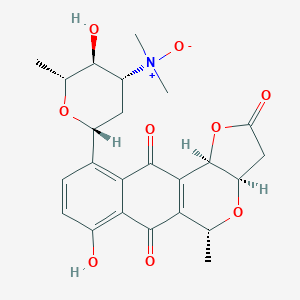

The compound (2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a tetracyclic core, making it an interesting subject for chemical and pharmaceutical research.

Properties

CAS No. |

160492-65-9 |

|---|---|

Molecular Formula |

C24H27NO9 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2R,3S,4R,6R)-3-hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide |

InChI |

InChI=1S/C24H27NO9/c1-9-17-20(24-15(32-9)8-16(27)34-24)23(30)18-11(5-6-13(26)19(18)22(17)29)14-7-12(25(3,4)31)21(28)10(2)33-14/h5-6,9-10,12,14-15,21,24,26,28H,7-8H2,1-4H3/t9-,10-,12-,14-,15-,21-,24+/m1/s1 |

InChI Key |

AFVFOGCWMMKRCH-HNWASVEASA-N |

SMILES |

CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)[C@@H]5[C@@H](CC(=O)O5)O[C@@H]4C)[N+](C)(C)[O-])O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O |

Other CAS No. |

160492-65-9 |

Synonyms |

menoxymycin A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The process typically starts with the preparation of the core structure through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups and the formation of the oxan-4-amine oxide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxan-4-amine oxide moiety can be reduced to the corresponding amine.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxan-4-amine oxide can produce the corresponding amine.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxan-4-amine oxide groups play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound with a similar tetracyclic core structure.

tert-Butyl carbamate: A compound with similar functional groups but different core structure.

Uniqueness

The uniqueness of (2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide lies in its complex structure and multiple chiral centers, which contribute to its diverse chemical and biological properties. This compound’s unique combination of functional groups and core structure makes it a valuable subject for research and development in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Menoxymycin A, and what methodological challenges are associated with its stereochemical complexity?

- Answer: this compound’s synthesis typically involves multi-step organic reactions, including polyketide synthase (PKS)-mediated biosynthesis or chemical derivatization. Key challenges include controlling stereochemical fidelity at chiral centers and minimizing side reactions. Methodological approaches include high-resolution NMR spectroscopy for structural validation and X-ray crystallography to confirm stereochemistry . Researchers should document reaction conditions (e.g., temperature, catalysts) rigorously to ensure reproducibility .

Q. How can researchers accurately determine this compound’s mechanism of action against bacterial targets?

- Answer: Use a combination of biochemical assays (e.g., minimum inhibitory concentration (MIC) testing) and molecular techniques like surface plasmon resonance (SPR) to measure binding affinity to bacterial enzymes. CRISPR-Cas9 screening can identify genetic targets, while metabolomic profiling can reveal disruptions in bacterial pathways. Controls should include comparator antibiotics and solvent-only groups to isolate this compound’s effects .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., serum, tissue homogenates). Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Advanced Research Inquiries

Q. How should researchers design experiments to resolve contradictory data on this compound’s efficacy in Gram-positive vs. Gram-negative bacteria?

- Answer: Conduct comparative studies under standardized conditions (e.g., identical culture media, inoculum size). Use isogenic bacterial strains differing in membrane permeability (e.g., porin-deficient mutants) to isolate this compound’s uptake mechanisms. Statistical tools like multivariate regression can identify confounding variables (e.g., pH, efflux pump activity) .

Q. What methodologies are appropriate for investigating this compound’s potential resistance mechanisms in bacterial populations?

- Answer: Perform serial passage assays under sub-inhibitory concentrations to induce resistance. Whole-genome sequencing of resistant isolates can identify mutations. Complement with transcriptomic analysis (RNA-seq) to detect upregulated efflux pumps or target-modifying enzymes. Cross-reference findings with existing resistance databases (e.g., CARD) .

Q. How can in vitro findings on this compound’s cytotoxicity be translated to in vivo models while addressing pharmacokinetic limitations?

- Answer: Use murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to measure bioavailability and tissue penetration. Employ microdialysis for real-time monitoring of drug concentrations at infection sites. Compare results to in vitro cytotoxicity assays (e.g., hemolysis tests) to establish therapeutic indices .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to assess confidence intervals for small sample sizes. For multi-variable experiments (e.g., combination therapies), employ response surface methodology (RSM) to model synergistic effects .

Methodological Best Practices

- Data Contradiction Analysis: When conflicting results arise, conduct sensitivity analyses to test assumptions (e.g., reagent purity, instrument calibration) and report effect sizes with confidence intervals to contextualize discrepancies .

- Experimental Reproducibility: Document protocols using platforms like protocols.io and include raw data in supplementary materials (e.g., HPLC chromatograms, MIC plate images) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.